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Introduction
In the field of proteomics, robust and reproducible sample preparation is a critical prerequisite

for successful downstream analysis by mass spectrometry (MS). The chloroform/methanol

extraction method is a widely adopted technique for the precipitation and purification of proteins

from a variety of biological samples, including cell cultures, tissues, and biofluids. This method

effectively removes common contaminants that interfere with MS analysis, such as detergents

(e.g., SDS), salts, and lipids, resulting in a cleaner protein sample.[1]

The principle of this technique lies in the phase separation of a chloroform-methanol-water

mixture. Proteins are denatured by the organic solvents and precipitate at the interface

between the aqueous and organic phases.[2] This allows for the selective recovery of proteins

while leaving many interfering substances in the soluble phases. This application note provides

a detailed protocol for chloroform/methanol protein extraction suitable for proteomic workflows.

Advantages and Disadvantages
Advantages:

Effective Removal of Contaminants: Efficiently removes salts, detergents, and lipids that can

interfere with liquid chromatography and mass spectrometry.[1]

Quantitative Precipitation: The method is known for its high protein recovery, approaching

100% for a range of protein concentrations.[2]
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Versatility: Applicable to a wide variety of sample types, including those containing

membrane proteins.[2][3]

Reproducibility: When performed carefully, the protocol provides reproducible results, which

is crucial for quantitative proteomics.[4][5]

Disadvantages:

Protein Pellet Solubility: The resulting protein pellet can sometimes be difficult to resuspend.

However, the use of detergents like deoxycholic acid can aid in solubilization.[6]

Potential for Protein Loss: Care must be taken during the removal of the different phases to

avoid aspirating the protein pellet.[4][7]

Experimental Protocols
This section details two common protocols for chloroform/methanol protein extraction. Protocol

1 is a general-purpose method, while Protocol 2 is specifically adapted for samples containing

detergents like SDS.

Protocol 1: Standard Chloroform/Methanol Precipitation
This protocol is adapted from several sources and is suitable for a wide range of protein

samples.[1][8]

Materials and Reagents:

Protein sample in aqueous buffer

Methanol (CH₃OH), HPLC grade

Chloroform (CHCl₃), HPLC grade

Ultrapure water (H₂O)

Microcentrifuge tubes (1.5 mL)

Pipettes and tips
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Microcentrifuge

Procedure:

Sample Preparation: Start with up to 100 µL of your protein sample in a 1.5 mL

microcentrifuge tube. If the volume is less than 100 µL, adjust it to 100 µL with ultrapure

water.

Methanol Addition: Add 400 µL of methanol to the sample. Vortex thoroughly to mix.

Chloroform Addition: Add 100 µL of chloroform. Vortex again to ensure complete mixing.

Water Addition & Phase Separation: Add 300 µL of ultrapure water. The solution will become

cloudy as the protein precipitates. Vortex the mixture.

Centrifugation: Centrifuge the tube at 14,000 x g for 1-2 minutes at room temperature. This

will result in three distinct layers: an upper aqueous layer, a protein precipitate at the

interphase, and a lower chloroform layer.

Aqueous Phase Removal: Carefully aspirate and discard the upper aqueous phase without

disturbing the protein pellet at the interphase.

Protein Pellet Washing: Add 450 µL of methanol to the tube. Vortex to wash the protein

pellet.

Final Centrifugation: Centrifuge at 14,000 x g for 2-5 minutes to pellet the protein.

Pellet Drying: Carefully remove the supernatant. Briefly air-dry the pellet for about 5 minutes.

Do not over-dry the pellet, as it will be difficult to resuspend.

Resuspension: Resuspend the protein pellet in a buffer suitable for your downstream

application (e.g., a buffer containing urea or a detergent compatible with mass spectrometry).

Protocol 2: Chloroform/Methanol Precipitation for
Samples Containing SDS
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This protocol is optimized for samples containing the denaturing detergent Sodium Dodecyl

Sulfate (SDS).[9]

Materials and Reagents:

Protein sample in buffer containing SDS

Methanol (CH₃OH), HPLC grade

Chloroform (CHCl₃), HPLC grade

Ultrapure water (H₂O)

Microcentrifuge tubes (1.5 mL)

Pipettes and tips

Microcentrifuge

Procedure:

Sample and Reagent Addition: To 100 µL of your protein sample containing SDS,

sequentially add the following, vortexing after each addition:

400 µL of methanol

100 µL of chloroform

300 µL of ultrapure water

Centrifugation for Phase Separation: Centrifuge the mixture at 14,000 x g for 1 minute. Three

layers will form.

Aqueous Phase Removal: Carefully remove the upper aqueous layer, being cautious not to

disturb the protein flake at the interphase.

Methanol Wash: Add 400 µL of methanol and vortex thoroughly.

Pelleting the Protein: Centrifuge at 20,000 x g for 5 minutes to obtain a firm protein pellet.
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Supernatant Removal and Drying: Discard the supernatant and briefly air-dry the pellet.

Resuspension: Resuspend the pellet in a suitable buffer for your proteomic analysis.

Data Presentation
The ratio of methanol, chloroform, and water is a critical parameter in this extraction method.

Different ratios have been reported in the literature, and the optimal ratio may vary depending

on the sample type and contaminants present.

Protocol
Reference

Sample
Volume (µL)

Methanol
(µL)

Chloroform
(µL)

Water (µL)

Final Ratio
(Methanol:C
hloroform:
Water)

Drummond

Lab[1]
100 400 100 300 4:1:3

Kessler

Lab[8]
200 600 150 450 4:1:3

Wessel and

Flugge

(1984)[2]

100

(example)
400 100 300 4:1:3

Chen, Y., et

al. (2019)[10]

~30-40 (cell

pellet)
80 20 60 4:1:3

JoVE[11] 100 400 100 300 4:1:3

The

Optimized

Workflow for

Urine

Proteomics[1

2]

250 250 62.5 0 (initially)

4:1

(Methanol:Ch

loroform in

sample)

Mandatory Visualization
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Chloroform/Methanol Protein Extraction Workflow

Start with Protein Sample
(e.g., 100 µL)

Add Methanol
(4 volumes)

Vortex Thoroughly

Add Chloroform
(1 volume)

Vortex Thoroughly

Add Water
(3 volumes)

Vortex to Precipitate Protein

Centrifuge
(e.g., 14,000 x g, 1-2 min)

Three Phases Formed:
- Upper Aqueous Phase

- Interphase Protein Pellet
- Lower Organic Phase

Carefully Remove
Upper Aqueous Phase

Add Methanol to Wash Pellet

Vortex to Resuspend Pellet

Centrifuge to Pellet Protein
(e.g., 14,000 x g, 2-5 min)

Remove Supernatant

Air-Dry Pellet Briefly

Resuspend in Appropriate Buffer
for Downstream Analysis

Click to download full resolution via product page

Caption: Workflow of the chloroform/methanol protein extraction protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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